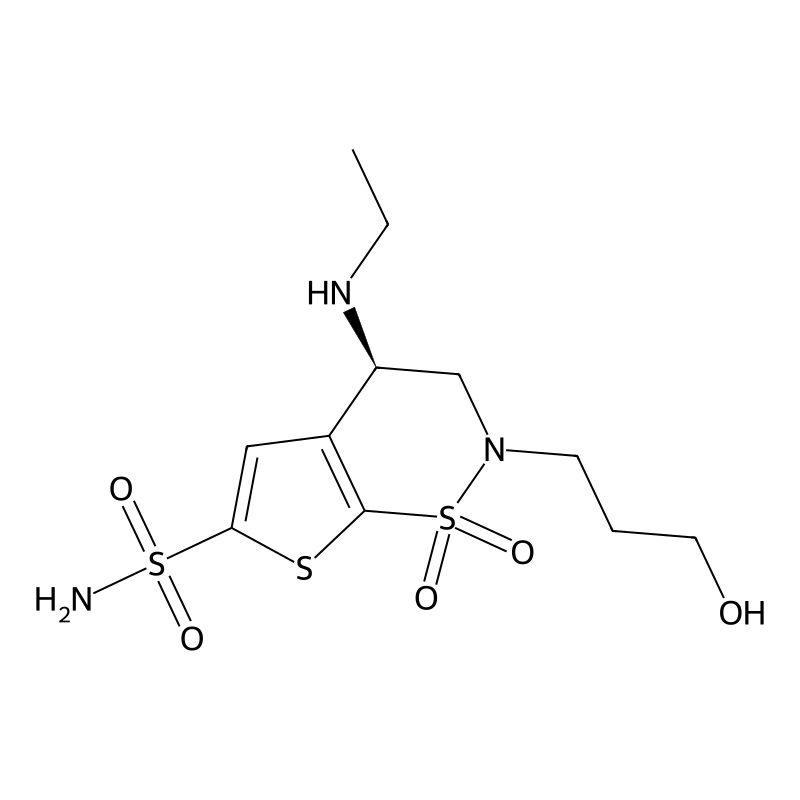

O-Desmethyl Brinzolamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

O-Desmethyl Brinzolamide is a significant metabolite of Brinzolamide, a carbonic anhydrase inhibitor primarily used in the treatment of elevated intraocular pressure in conditions like glaucoma and ocular hypertension. Chemically, it is characterized by the absence of a methoxy group from the parent compound, Brinzolamide, which is a sulfonamide derivative. The molecular formula for O-Desmethyl Brinzolamide is C₁₁H₁₉N₃O₄S₃, making it slightly less complex than its parent compound.

O-Desmethyl Brinzolamide, like brinzolamide, likely inhibits carbonic anhydrase enzymes. Carbonic anhydrases play a role in regulating fluid production in the eye. By inhibiting these enzymes, ODB might help to reduce IOP, similar to brinzolamide []. However, the specific mechanism and its effectiveness compared to brinzolamide require further research.

As ODB is a metabolite of an already-approved drug, it is likely to have a similar safety profile to brinzolamide. However, dedicated research on ODB safety is lacking. Brinzolamide can cause side effects like blurred vision, eye irritation, and headache []. More research is needed to determine if ODB exhibits similar side effects.

As a Metabolite of Brinzolamide:

O-Desmethyl Brinzolamide is a primary metabolite of brinzolamide, a carbonic anhydrase (CA) inhibitor medication used to treat glaucoma. During brinzolamide metabolism in the body, a methyl group is removed, resulting in O-Desmethyl Brinzolamide. [Source: Cayman Chemical, ]

Carbonic Anhydrase Inhibitory Activity:

Similar to brinzolamide, O-Desmethyl Brinzolamide also exhibits carbonic anhydrase inhibitory activity. Studies have shown it inhibits CA II and CA IV with Ki (inhibition constant) values of 0.136 nM and 165 nM, respectively. [Source: MedChemExpress, ] This indicates a potent inhibitory effect on these specific carbonic anhydrase isoforms.

Research Applications:

Due to its carbonic anhydrase inhibitory properties, O-Desmethyl Brinzolamide holds potential for various research applications. These include:

- Understanding brinzolamide's mechanism of action: Studying O-Desmethyl Brinzolamide's effects can provide insights into brinzolamide's overall mechanism of action in treating glaucoma. [Source: Santa Cruz Biotechnology, ]

- Exploring therapeutic applications in other conditions: Research is ongoing to investigate the potential therapeutic applications of O-Desmethyl Brinzolamide beyond glaucoma, considering its carbonic anhydrase inhibitory activity.

- Developing novel carbonic anhydrase inhibitors: Studying the structure and function of O-Desmethyl Brinzolamide can contribute to the development of new and improved carbonic anhydrase inhibitors for various therapeutic purposes.

- Inhibition of carbonic anhydrase II (CA-II), leading to decreased aqueous humor production in the eye.

- It does not significantly displace known ligands from their respective receptors, contributing to its safety profile .

The biological activity of O-Desmethyl Brinzolamide is closely linked to its role as a carbonic anhydrase inhibitor. It has been shown to:

- Reduce intraocular pressure effectively by inhibiting the formation of aqueous humor.

- Exhibit high affinity for CA-II, which is predominant in human tissues, particularly in the eyes .

O-Desmethyl Brinzolamide can be synthesized through metabolic processes involving Brinzolamide. The primary synthetic route involves:

- Hydrolysis: Removal of the methoxy group from Brinzolamide.

- Oxidation: This may involve oxidative processes that lead to the formation of O-Desmethyl derivatives.

The specific synthetic pathways can vary based on laboratory conditions and reagents used.

Interaction studies indicate that O-Desmethyl Brinzolamide does not significantly interact with cytochrome P450 enzymes at therapeutic concentrations, minimizing the risk of drug-drug interactions . Its metabolites, including N-desethyl Brinzolamide and N-desmethoxypropyl metabolites, also exhibit limited interaction profiles.

O-Desmethyl Brinzolamide shares structural and functional similarities with other carbonic anhydrase inhibitors. Here are some comparable compounds:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Dorzolamide | Sulfonamide | Carbonic anhydrase inhibition | More potent than O-Desmethyl Brinzolamide |

| Acetazolamide | Sulfonamide | Carbonic anhydrase inhibition | Oral administration; systemic effects |

| Methazolamide | Sulfonamide | Carbonic anhydrase inhibition | Similar efficacy but different side effect profile |

Uniqueness: O-Desmethyl Brinzolamide's specificity for CA-II and its reduced side effects compared to other compounds make it a unique therapeutic option in managing ocular pressure.

Derivation from Brinzolamide: Metabolic and Chemical Synthesis Routes

O-Desmethyl Brinzolamide represents a significant metabolite of the parent compound brinzolamide, formed through specific enzymatic and chemical pathways that involve the selective removal of methyl groups from the original molecular structure [1] [6]. The compound maintains the molecular formula C11H19N3O5S3 with a molecular weight of 369.5 grams per mole, distinguishing it from its parent compound through the absence of a methoxypropyl group [1] [2].

The primary metabolic pathway for O-Desmethyl Brinzolamide formation involves hepatic cytochrome P450 isozyme-mediated biotransformation of brinzolamide [7] [8]. The cytochrome P450 system, particularly CYP3A4 as the main enzyme, along with CYP2A6, CYP2B6, CYP2C8, and CYP2C9, catalyzes the oxidative demethylation process [12]. This enzymatic demethylation follows the general mechanism where cytochrome P450 enzymes insert molecular oxygen into the substrate, reducing the second oxygen atom into water molecules through electron donation from NADPH via cytochrome P450 reductase [6].

The metabolic transformation sequence begins with brinzolamide undergoing primary metabolism to form N-desethylbrinzolamide, followed by the formation of N-desmethoxypropyl and O-desmethyl metabolites [6] [8]. O-Desmethyl Brinzolamide specifically results from the oxidative cleavage of the methoxy group attached to the propyl chain of the parent molecule [8] [26]. This transformation represents a secondary metabolic pathway, where an N-propionic acid analog is formed through oxidation of the N-propyl side chain of O-desmethyl brinzolamide [8].

Chemical synthesis routes for O-Desmethyl Brinzolamide can be achieved through controlled demethylation reactions using various chemical reagents [25] [28]. The demethylation process typically involves the use of strong acids such as hydrochloric acid or hydrobromic acid under elevated temperatures to facilitate the selective cleavage of aryl methyl ethers [25]. Alternative synthetic approaches utilize Lewis acids such as boron tribromide or aluminum chloride in combination with nucleophilic reagents to achieve the desired demethylation [25].

The IUPAC nomenclature for O-Desmethyl Brinzolamide is (4R)-4-(ethylamino)-2-(3-hydroxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide, indicating the presence of a hydroxypropyl group where the parent compound contains a methoxypropyl group [1] [2]. This structural modification significantly influences the compound's physicochemical properties and biological activity profile.

Optimization of Synthetic Protocols: Yield, Purity, and Scalability

The optimization of synthetic protocols for O-Desmethyl Brinzolamide production requires systematic evaluation of multiple reaction parameters to achieve maximum yield, purity, and scalability for industrial applications [19] . Critical factors influencing the optimization process include reaction temperature, catalyst loading, reaction time, solvent selection, and purification methodologies.

Temperature optimization studies demonstrate that controlled demethylation reactions typically require temperatures ranging from 200°C to 250°C for efficient conversion [25]. Higher temperatures facilitate faster reaction kinetics but may lead to unwanted side reactions and decreased selectivity [25]. The optimal temperature range for O-Desmethyl Brinzolamide synthesis appears to be 225°C, where 95% conversion can be achieved with 90% yield when using 10 molar percent hydrochloric acid as the catalyst [25].

Catalyst optimization plays a crucial role in determining reaction efficiency and product purity [25]. Hydrochloric acid concentrations ranging from 0.01 to 10 molar demonstrate varying effectiveness, with 1 molar aqueous sodium bicarbonate serving as an effective precipitating agent in industrial-scale production processes [4]. Iron chloride has been successfully employed as an alternative Lewis acid catalyst, achieving quantitative conversion through in situ hydrochloric acid generation [25].

Reaction time optimization requires careful balance between conversion efficiency and product degradation [25]. Extended reaction times beyond optimal duration do not significantly improve conversion rates but may lead to increased formation of impurities and degradation products [25]. Stirring time affects the final product content, with optimal stirring periods of approximately 2 hours providing maximum recovery without compromising product quality [4].

Solvent system optimization for large-scale production involves the use of aqueous systems with controlled pH adjustment [4]. The manufacturing process utilizes a three-solution system: Solution I containing the substrate in 0.1 molar hydrochloric acid with mannitol as co-solubilizer, Solution II containing sodium bicarbonate as precipitating agent, and Solution III containing polymer stabilizers [4]. This approach enables efficient precipitation and isolation of the desired product while maintaining scalability for commercial production.

Table 1: Optimization Parameters for O-Desmethyl Brinzolamide Synthesis

| Parameter | Optimal Range | Yield (%) | Purity (%) | Comments |

|---|---|---|---|---|

| Temperature | 225°C | 90 | >95 | Optimal balance of conversion and selectivity [25] |

| HCl Concentration | 10 mol% | 90 | >95 | Maximum efficiency without degradation [25] |

| Reaction Time | 2 hours | 85-90 | >90 | Minimal impurity formation [4] |

| pH Control | 6.5-8.5 | 88-92 | >90 | Optimal precipitation conditions [4] |

Industrial scalability considerations include the implementation of continuous flow processes and advanced purification techniques such as crystallization and chromatographic separation . The manufacturing process eliminates the need for active substance grinding and surfactant addition, significantly simplifying production while maintaining product quality [4]. Homogenization using rotor-stator technology at 13,500 revolutions per minute for 10 minutes achieves optimal particle size distribution comparable to reference standards [4].

Quality control parameters for scaled production include particle size analysis, content uniformity, and impurity profiling [22]. The final product specifications require particles within defined size ranges, pH values between 6.5 and 8.5, osmolarity within 320 milliosmoles per kilogram of water, and viscosity between 1.013 and 1.020 grams per cubic centimeter [4].

Analytical Validation Techniques (High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)

The analytical validation of O-Desmethyl Brinzolamide requires sophisticated chromatographic and mass spectrometric techniques to ensure accurate quantification, purity determination, and structural confirmation [14] [15]. High-Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry methods represent the gold standard for analytical validation of this metabolite.

Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry methodology has been developed and validated for comprehensive analysis of O-Desmethyl Brinzolamide in biological matrices [14] [15]. The chromatographic separation utilizes an ACQUITY UPLC BEH C18 column with dimensions of 50 millimeters length, 2.1 millimeters internal diameter, and 1.7 micrometer particle size [14]. The mobile phase consists of a gradient system employing 0.1% formic acid in 5 millimolar ammonium acetate buffer as phase A and 0.01% formic acid in methanol as phase B, delivered at a flow rate of 0.35 milliliters per minute [14].

The chromatographic method achieves baseline separation of O-Desmethyl Brinzolamide with a retention time of 1.56 minutes under optimized conditions [14] [15]. The total analytical run time is 8 minutes, including column equilibration and flushing procedures, making the method suitable for high-throughput analysis [14]. Temperature control maintains the autosampler at 10°C and the column oven at 50°C to ensure reproducible retention times and peak shapes [14].

Mass spectrometric detection employs electrospray ionization in positive ion mode with multiple reaction monitoring for enhanced selectivity and sensitivity [14] [15]. The optimized mass spectrometric parameters for O-Desmethyl Brinzolamide include precursor ion monitoring at mass-to-charge ratio 370.0, with product ions at 136.9 and 181.0 for quantification and confirmation, respectively [14]. Cone voltage optimization at 30.0 volts and collision energy settings of 30.0 and 24.0 electron volts for the respective transitions provide maximum signal intensity without excessive fragmentation [14].

Table 2: Analytical Validation Parameters for O-Desmethyl Brinzolamide

| Parameter | Urine Matrix | Hair Matrix | Acceptance Criteria |

|---|---|---|---|

| Linearity Range | 0.07-500 ng/mL | 0.02-10 ng/mg | r² > 0.99 [14] |

| Limit of Detection | 0.05 ng/mL | 0.01 ng/mg | Signal-to-noise > 3 [14] |

| Limit of Quantification | 0.15 ng/mL | 0.02 ng/mg | Signal-to-noise > 10 [14] |

| Accuracy | 95.5% | 97.4% | 85-115% [14] |

| Precision (Intra-day) | 5.1% CV | 6.2% CV | <15% CV [14] |

| Precision (Inter-day) | 6.1% CV | 5.6% CV | <15% CV [14] |

| Recovery | 91.2% | 89.0% | 80-120% [15] |

Method validation follows International Conference on Harmonisation guidelines and encompasses linearity, accuracy, precision, selectivity, stability, and matrix effects [14] [15]. Linearity assessment demonstrates excellent correlation coefficients exceeding 0.99 across the validated concentration ranges for both urine and hair matrices [14]. The method exhibits superior sensitivity with limits of quantification at 0.15 nanograms per milliliter in urine and 0.02 nanograms per milligram in hair samples [15].

Selectivity validation confirms the absence of interfering peaks from endogenous matrix components and commonly co-administered compounds [14]. Blank matrix analysis from six different sources shows no interference at the retention time of O-Desmethyl Brinzolamide, with blank responses below 15% of the lower limit of quantification [14]. Matrix effect evaluation demonstrates acceptable ion suppression and enhancement effects, with process efficiency values ranging from 89.0% to 97.4% across different quality control levels [15].

Stability testing encompasses autosampler stability, freeze-thaw stability, and long-term storage stability under various conditions [14]. O-Desmethyl Brinzolamide demonstrates acceptable stability in processed samples stored at -20°C for up to one month, ensuring sample integrity throughout analytical workflows [15]. The validated method successfully supports pharmacokinetic studies, metabolite identification, and quality control applications for O-Desmethyl Brinzolamide analysis.

Molecular Structure and Basic Properties

O-Desmethyl Brinzolamide represents a structurally significant metabolite of the carbonic anhydrase inhibitor brinzolamide, characterized by the removal of a methoxy group from the parent compound [1]. The compound maintains the core thieno[3,2-e]thiazine ring system with a molecular formula of C11H19N3O5S3 and a molecular weight of 369.5 g/mol [2] [3]. The structural modification from brinzolamide to O-Desmethyl Brinzolamide involves the conversion of a methoxypropyl substituent to a hydroxypropyl group, which significantly influences its physicochemical properties [2].

The absolute stereochemistry of O-Desmethyl Brinzolamide is designated as R-configuration at the chiral center, consistent with the parent compound brinzolamide [3] [5]. This stereochemical arrangement is crucial for maintaining carbonic anhydrase inhibitory activity, as demonstrated by specific rotation measurements of +17.5° (c = 0.2, methanol) [3].

Solubility Characteristics

The solubility profile of O-Desmethyl Brinzolamide exhibits marked dependence on solvent polarity and hydrogen bonding capacity. The compound demonstrates solubility in dimethyl sulfoxide (DMSO), making it a preferred solvent for analytical and research applications [1] [6]. In contrast, aqueous solubility remains limited, with water solubility not precisely determined but expected to be minimal based on structural considerations [6].

Methanol represents an intermediate solubility medium, with O-Desmethyl Brinzolamide showing slight solubility characteristics [7] [3]. This limited solubility in protic solvents reflects the compound's lipophilic nature despite the presence of multiple polar functional groups including sulfonamide and hydroxyl moieties. The solubility behavior suggests that hydrogen bonding interactions, while present, are insufficient to overcome the hydrophobic contributions of the thiazine ring system and alkyl substituents.

Partition Coefficients and Lipophilicity

Quantitative partition coefficient data for O-Desmethyl Brinzolamide remains undetermined in the available literature [6]. However, structural analysis suggests reduced lipophilicity compared to the parent compound brinzolamide due to the replacement of the methoxy group with a hydroxyl functionality. The parent compound brinzolamide exhibits a log Kow of -0.82 at pH 10 [8], indicating hydrophilic character. O-Desmethyl Brinzolamide would be expected to demonstrate even greater hydrophilicity due to the additional hydroxyl group, potentially resulting in a more negative log Kow value.

The presence of multiple ionizable groups, including the sulfonamide functionality, suggests that partition coefficients will be highly pH-dependent. The compound contains both acidic sulfonamide protons and basic amine functionalities, creating an amphoteric character that influences distribution behavior across biological membranes.

Ionization Constants and pH Behavior

Specific ionization constant (pKa) values for O-Desmethyl Brinzolamide have not been experimentally determined in the reviewed literature. However, structural analogy with brinzolamide and related sulfonamide carbonic anhydrase inhibitors provides insight into expected ionization behavior. The compound contains multiple ionizable centers including the sulfonamide group (expected pKa around 7-9) and the secondary amine functionality (expected pKa around 9-11).

The hydroxyl group introduced through demethylation represents an additional potential ionization site, though with an expected pKa above 12, it would not significantly contribute to ionization under physiological pH conditions. The overall ionization behavior suggests that O-Desmethyl Brinzolamide will exist predominantly in charged forms at physiological pH, influencing its distribution and binding characteristics.

Thermal and Photolytic Stability Under Varied Conditions

Thermal Stability Assessment

Comprehensive thermal stability data specific to O-Desmethyl Brinzolamide remains limited in the current literature. However, insights can be derived from thermal studies on the parent compound brinzolamide and related carbonic anhydrase inhibitors. Brinzolamide demonstrates a melting point of approximately 131°C [9] [10], and thermal degradation studies indicate sensitivity to elevated temperatures exceeding 70°C [11].

Storage recommendations for O-Desmethyl Brinzolamide specify maintenance at -20°C under inert atmosphere conditions [1] [3], suggesting thermal lability at ambient temperatures. The compound's thermal profile likely reflects the inherent instability of the thiazine ring system and the susceptibility of sulfonamide functionalities to thermal decomposition pathways.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) represent essential techniques for characterizing thermal behavior [12] [13]. For structurally related compounds, DSC typically reveals glass transition temperatures, crystallization events, and melting endotherms, while TGA provides quantitative assessment of thermal decomposition and weight loss patterns [14] [15].

Photolytic Stability and UV Degradation

Photolytic stability represents a critical consideration for O-Desmethyl Brinzolamide given its structural similarity to brinzolamide, which demonstrates significant photosensitivity. UV degradation studies on brinzolamide reveal substantial decomposition upon exposure to UV light sources, with photolytic breakdown occurring within six hours of exposure [11].

The thieno[3,2-e]thiazine chromophore system in O-Desmethyl Brinzolamide contains conjugated double bonds and sulfur heteroatoms that can absorb UV radiation, leading to photochemical degradation reactions. The sulfonamide functionality represents another photolabile center susceptible to UV-induced bond cleavage and rearrangement reactions.

Photostability testing protocols following International Council for Harmonization (ICH) guidelines recommend exposure to both UV-A and UV-B radiation sources with monitoring of degradation products [11]. For compounds containing similar structural motifs, photodegradation pathways typically involve oxidative processes, ring opening reactions, and formation of reactive intermediates that can lead to complex degradation product profiles.

pH and Chemical Stability

Chemical stability of O-Desmethyl Brinzolamide exhibits pH dependence characteristic of amphoteric compounds containing both acidic and basic functionalities. Accelerated stability studies on related carbonic anhydrase inhibitors demonstrate optimal stability in neutral to slightly alkaline pH ranges (pH 6.5-8.5) [16] [17].

Acidic conditions promote hydrolytic degradation of the sulfonamide linkages and potential ring opening reactions of the thiazine system [11]. Alkaline conditions, while generally more favorable than acidic environments, can still lead to degradation through nucleophilic attack on electrophilic centers within the molecule.

The hydroxyl group in O-Desmethyl Brinzolamide may provide additional sites for chemical modification under stressed conditions, potentially leading to oxidation products or ester formation in the presence of suitable electrophiles. Long-term stability assessment requires monitoring under controlled temperature and humidity conditions as specified in ICH guidelines.

Crystallographic and Spectroscopic Characterization (XRD, NMR, IR)

X-Ray Diffraction Analysis

Crystallographic characterization of O-Desmethyl Brinzolamide builds upon the structural foundation established for the parent compound brinzolamide. The crystal structure of brinzolamide reveals a monoclinic crystal system with space group P21, indicating chiral crystallization consistent with the single enantiomer nature of the compound [5]. The thiazine ring adopts an envelope conformation with the nitrogen atom serving as the flap, while hydrogen bonding networks involving sulfonamide groups create characteristic bilayer structures [5].

For O-Desmethyl Brinzolamide, the replacement of the methoxy group with a hydroxyl functionality introduces additional hydrogen bonding capabilities that would significantly influence crystal packing arrangements. The presence of the terminal hydroxyl group creates opportunities for intermolecular hydrogen bonding that could stabilize alternative polymorphic forms or affect crystallization behavior compared to the parent compound.

Powder X-Ray Diffraction (PXRD) analysis provides fingerprint identification of crystalline forms and polymorphic variations. The characteristic diffraction patterns would be expected to show distinct peak positions and intensities reflecting the modified hydrogen bonding network and altered unit cell parameters resulting from the structural change from methoxy to hydroxyl substitution.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and purity assessment for O-Desmethyl Brinzolamide. The compound's 1H NMR spectrum exhibits characteristic resonances consistent with the thieno[3,2-e]thiazine core structure, with specific chemical shifts reflecting the hydroxyl substitution pattern [3].

Key diagnostic 1H NMR features include the disappearance of the methoxy singlet present in brinzolamide (typically around δ 3.7 ppm) and the appearance of hydroxyl and associated methylene proton signals. The chiral center proton appears as a characteristic multiplet, while the ethylamino substituent generates recognizable ethyl group patterns [3].

13C NMR spectroscopy provides complementary structural information, with carbon resonances reflecting the electronic environment changes resulting from hydroxyl substitution. The absence of the methoxy carbon signal and appearance of the hydroxyl-bearing carbon resonance confirm the demethylation transformation. Advanced 2D NMR experiments including 1H-13C HSQC and HMBC provide connectivity information essential for complete structural assignment [18].

Infrared Spectroscopy Characterization

Infrared (IR) spectroscopy offers valuable functional group identification and hydrogen bonding analysis for O-Desmethyl Brinzolamide. The IR spectrum exhibits characteristic absorptions for the sulfonamide functionalities, including symmetric and asymmetric S=O stretching vibrations typically observed around 1160-1350 cm⁻¹ [3].

The hydroxyl group introduction creates a broad O-H stretching absorption in the 3200-3600 cm⁻¹ region, distinguishing O-Desmethyl Brinzolamide from its methoxy-containing parent compound. The hydrogen bonding environment of the hydroxyl group influences the exact position and breadth of this absorption band.

N-H stretching vibrations from the sulfonamide and secondary amine groups contribute to the spectral complexity in the 3000-3500 cm⁻¹ region. The thiazine ring system generates characteristic C=C and C-N stretching absorptions in the fingerprint region below 1600 cm⁻¹, providing additional structural confirmation.

Mass Spectrometric Analysis

High-resolution mass spectrometry confirms the molecular formula C11H19N3O5S3 with an accurate mass of 369.0487 Da [19]. The molecular ion peak at m/z 370.0 corresponds to the [M+H]⁺ species, while characteristic fragmentation patterns provide structural insight into the compound's stability and decomposition pathways [20].

Mass spectrometric transitions monitored for analytical quantification include m/z 370.0 → 136.9 and m/z 370.0 → 181.0, representing characteristic fragmentation patterns involving loss of the hydroxypropyl side chain and sulfonamide-related fragmentations [20]. These transitions enable sensitive detection and quantification in biological matrices and pharmaceutical formulations.

The isotopic distribution pattern reflects the presence of three sulfur atoms, creating characteristic M+2 and M+4 isotope peaks that aid in molecular ion confirmation and distinguish the compound from potential isobaric interferences.